molecular formula C13H17NO B6014466 1-benzoyl-3-methylpiperidine CAS No. 19202-02-9

1-benzoyl-3-methylpiperidine

Cat. No.: B6014466
CAS No.: 19202-02-9
M. Wt: 203.28 g/mol
InChI Key: KXEVGKCOPOYOFG-UHFFFAOYSA-N
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Description

1-benzoyl-3-methylpiperidine, also known as MBP, is a chemical compound that belongs to the family of piperidine derivatives. It is a psychoactive substance that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Neurotropic Properties

1-Benzoyl-3-methylpiperidine derivatives have been studied for their neurotropic properties. For instance, a study found that a derivative, coded phi AB-8, demonstrated pronounced local anesthetic and antihypoxic actions in experiments on small laboratory animals (Kurbat et al., 1992).

Chemical Synthesis and Applications

The compound is also involved in various chemical synthesis processes. For example, it is formed as a by-product in the acylation of the diethyl acetal of N-methylpiperidin-2-one with benzoyl chloride, which is a significant reaction in organic chemistry (Granik et al., 1973).

Pharmacological Applications

In pharmacological research, derivatives of this compound have been explored for their potential benefits. For example, N-benzoylphosphoramidic dichloride reacts with piperidine and 4-methylpiperidine to form phosphoric triamides, which were characterized for their potential applications in medicine (Gholivand et al., 2005).

Inhibitors of Acetylcholinesterase

Some N-benzylpiperidine benzisoxazoles, similar in structure to this compound, have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), suggesting their use in the treatment of Alzheimer's Disease (Villalobos et al., 1994).

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-6-5-9-14(10-11)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEVGKCOPOYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402044
Record name Piperidine, 1-benzoyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-02-9
Record name Piperidine, 1-benzoyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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